molecular formula C28H21NO5 B4045530 3-phenyl-5-(2-phenylethyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

3-phenyl-5-(2-phenylethyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

Cat. No.: B4045530
M. Wt: 451.5 g/mol
InChI Key: XEEDXIZDTUTCLW-UHFFFAOYSA-N
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Description

The compound 3-phenyl-5-(2-phenylethyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone belongs to a class of spirocyclic tetrones characterized by a fused furo-pyrrole-indene core.

Properties

IUPAC Name

1-phenyl-5-(2-phenylethyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21NO5/c30-24-19-13-7-8-14-20(19)25(31)28(24)22-21(23(34-28)18-11-5-2-6-12-18)26(32)29(27(22)33)16-15-17-9-3-1-4-10-17/h1-14,21-23H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEDXIZDTUTCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The spiro[furo[3,4-c]pyrrole-indene] tetrone framework allows extensive substitution at positions 3 and 3. Below is a comparative analysis of structurally related compounds:

Compound Name & Substituents Molecular Formula Molecular Weight Key Features References
3-(2-Chlorophenyl)-5-[2-(trifluoromethyl)phenyl] C₂₇H₁₅ClF₃NO₅ 525.863 Chlorine and CF₃ groups enhance lipophilicity; stereochemistry (3S,3aR,6aR) critical for receptor binding .
3-(4-Bromophenyl)-5-[3-(trifluoromethyl)phenyl] C₂₇H₁₅BrF₃NO₅ 570.313 Bromine substitution increases molecular volume; CF₃ maintains metabolic stability .
5-(2,3-Dimethylphenyl)-3-(4-methylphenyl) C₂₈H₂₂O₅N ~472.48* Methyl groups reduce polarity, improving membrane permeability .
3-Phenyl-5-(2-phenylethyl) (Target Compound) C₂₈H₂₂NO₅† ~476.5† Phenylethyl chain introduces steric bulk; phenyl groups favor π-π stacking interactions.

Computational Similarity Analysis

Structural similarity assessments using Tanimoto coefficients (based on Morgan fingerprints) and subgraph matching reveal:

  • The target compound shares >85% similarity with 3-(4-bromophenyl)-5-[3-CF₃-phenyl] (due to analogous spiro cores) but <60% similarity with non-tetrone pyrrolo-pyridines (e.g., pyrrolo[2,3-b]pyridines) .
  • Substituent-driven variance: Phenylethyl vs.

Research Implications and Limitations

Existing analogs suggest its synthesis would require stereoselective methods (e.g., asymmetric catalysis ) and rigorous purity validation via HPLC-MS.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-phenyl-5-(2-phenylethyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
Reactant of Route 2
3-phenyl-5-(2-phenylethyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

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